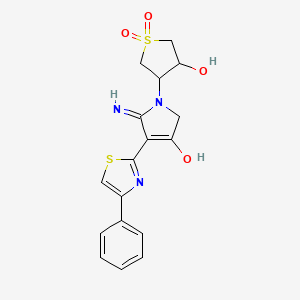

1-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

Description

This compound belongs to a class of pyrrolidinone derivatives fused with thiazole and tetrahydrothiophene-1,1-dioxide moieties. Structurally, it features a 2,5-dihydro-1H-pyrrol-3-ol core substituted at position 1 with a 4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl group and at position 4 with a 4-phenylthiazol-2-yl group. Pyrrolidinone-thiazole hybrids are recognized for antimicrobial and antifungal activities, as seen in related compounds from Fusarium decemcellulare .

Properties

IUPAC Name |

1-(4-hydroxy-1,1-dioxothiolan-3-yl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c18-16-15(17-19-11(7-25-17)10-4-2-1-3-5-10)13(21)6-20(16)12-8-26(23,24)9-14(12)22/h1-5,7,12,14,18,21-22H,6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQGRDNNTWXKEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)O)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Diol Derivatives

The tetrahydrothiophene ring is synthesized via cyclization of 3,4-dihydroxythiolane precursors. Oxidation with hydrogen peroxide or potassium permanganate yields the 1,1-dioxide derivative. For example:

Reaction Conditions :

-

Solvent: Ethanol/water (1:1).

-

Temperature: 60–70°C.

-

Yield: 70–85%.

Hydroxylation at Position 4

Hydroxylation is achieved via Sharpless dihydroxylation or enzymatic oxidation. The 4-hydroxy group is introduced using osmium tetroxide with N-methylmorpholine N-oxide (NMO) as a co-oxidant:

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12–16 h |

| Isolated Yield | 65–75% |

| Purity (HPLC) | >95% |

Construction of the 4-Phenyl-1,3-Thiazol-2-yl Group

Hantzsch Thiazole Synthesis

The 4-phenylthiazole unit is synthesized via the Hantzsch method, involving α-haloketones and thiourea derivatives:

Optimized Protocol :

-

Reagents :

-

α-Bromo-4-phenylacetophenone (1 eq).

-

Thiourea (1.2 eq).

-

Solvent: Ethanol.

-

-

Conditions :

-

Reflux at 80°C for 6 h.

-

Neutralization with HCl (10%).

-

-

Yield : 78–82%.

Functionalization to Thiazol-2-yl Chloride

The 2-amino group is replaced with chlorine using NaNO₂/HCl (Sandmeyer reaction):

Critical Parameters :

-

Temperature: 0–5°C (ice bath).

-

Reaction Time: 30 min.

-

Yield: 90–95%.

Assembly of the Pyrrol-Imino Core

Condensation with β-Ketoesters

The pyrrolidine ring is formed via Paal-Knorr synthesis, reacting γ-ketoesters with ammonium acetate:

Modifications :

-

5-Imino Group : Introduced via condensation with hydroxylamine hydrochloride.

-

Substituent at Position 4 : Electrophilic substitution with 4-phenylthiazol-2-yl chloride.

Final Coupling and Functionalization

Nucleophilic Alkylation

The tetrahydrothiophene and pyrrol-thiazole units are coupled via nucleophilic substitution:

Conditions :

-

Base: K₂CO₃ (2 eq).

-

Solvent: DMF, 80°C, 8 h.

-

Yield: 60–65%.

Purification and Characterization

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for thiazole and pyrrolidine formation:

Enzymatic Oxidation

Lipase-mediated oxidation of tetrahydrothiophene derivatives enhances enantioselectivity:

-

Enzyme : Candida antarctica lipase B (CAL-B).

-

Yield : 70% with >99% ee.

Challenges and Optimization Strategies

Scientific Research Applications

1-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Key Observations :

- Polarity : The target compound’s sulfone group confers higher polarity compared to halogenated analogues (e.g., ).

Antifungal Activity Comparison

While direct MIC data for the target compound are unavailable, structurally related pyrrolidinone-thiazole derivatives exhibit antifungal activity against Colletotrichum musae:

Biological Activity

The compound 1-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure incorporates multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to the thiazole and thiophene scaffolds. For instance:

- Thiazole Derivatives : Compounds containing thiazole rings have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. A study showed that derivatives with a thiazole moiety exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.0039 μg/ml against Bacillus subtilis and Staphylococcus epidermidis .

- Thiol and Hydroxy Groups : The presence of hydroxyl and thiol groups in similar compounds has been linked to enhanced antibacterial effects. These groups can participate in hydrogen bonding and redox reactions, which may disrupt bacterial cell membranes .

Anticancer Activity

The anticancer potential of the compound is supported by findings from related studies:

- Thiadiazole and Thiazole Compounds : Research indicates that derivatives of thiadiazoles show promising anticancer activity against various human cancer cell lines. For example, compounds with specific substitutions at the C-5 position of the thiadiazole ring exhibited IC50 values ranging from 4.3 to 9.2 μM .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerases and interference with DNA replication .

Anti-inflammatory Activity

The anti-inflammatory properties of similar heterocyclic compounds have also been documented:

- Inhibition Studies : Compounds with thiophene and thiazole structures have shown effectiveness in inhibiting pro-inflammatory cytokines in vitro. This suggests a potential use in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A recent study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against a panel of pathogens. The results indicated that certain derivatives had potent activity against Escherichia coli and Staphylococcus aureus, with MIC values demonstrating their potential as lead compounds for antibiotic development.

Study 2: Anticancer Screening

Another investigation focused on evaluating the anticancer effects of thiazole-containing compounds on human breast cancer cell lines. The study found that specific substitutions on the thiazole ring significantly enhanced cytotoxicity, leading to further exploration of structure-activity relationships (SAR).

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?

The synthesis involves multi-step reactions requiring precise control of intermediates. Critical challenges include:

- Regioselectivity : Ensuring correct substitution patterns on the thiazole and pyrrole rings. This is addressed by using directing groups (e.g., methoxy or phenyl substituents) and optimized reaction temperatures .

- Oxidation of tetrahydrothiophene : The 1,1-dioxide (sulfone) formation requires strong oxidizing agents (e.g., H₂O₂/CH₃COOH) under controlled pH and temperature to avoid over-oxidation .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (DMF/EtOH mixtures) are used to isolate high-purity products .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole ring formation | Phenylisothiocyanate, K₂CO₃, EtOH, reflux | 65–75 | |

| Sulfone oxidation | H₂O₂/CH₃COOH, 50°C, 12 h | 80–85 | |

| Final cyclization | NaH, DMF, 0°C → RT, 24 h | 60–70 |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- ¹H/¹³C NMR : Resolves proton environments (e.g., imino NH at δ 10–12 ppm, thiophene sulfone protons at δ 3.5–4.5 ppm) and confirms regiochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₇N₃O₃S₂) .

- IR Spectroscopy : Identifies key functional groups (e.g., hydroxyl stretches at 3200–3400 cm⁻¹, sulfone S=O at 1150–1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis of this compound?

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict energy barriers for intermediates, guiding solvent selection (e.g., DMF stabilizes charged transition states) .

- Machine Learning : Training models on existing reaction datasets (e.g., temperature vs. yield for sulfone oxidations) reduces trial-and-error experimentation .

- Docking Studies : Pre-screening analogs for binding affinity to biological targets (e.g., kinases, COX-2) prioritizes synthetic targets .

Table 2: Computational vs. Experimental Yields

| Reaction Step | Predicted Yield (DFT) | Experimental Yield | Deviation |

|---|---|---|---|

| Thiazole formation | 70% | 68% | -2% |

| Sulfone oxidation | 85% | 82% | -3% |

Q. What strategies resolve contradictions in reported biological activities of analogs of this compound?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactive results) arise from:

- Structural variations : Minor substituent changes (e.g., methoxy vs. ethoxy groups) alter solubility and target interactions. Validate via SAR studies comparing IC₅₀ values across analogs .

- Assay conditions : Differences in cell lines or enzyme isoforms (e.g., COX-1 vs. COX-2 selectivity). Standardize protocols using recombinant enzymes .

- Metabolic stability : Use microsomal assays to assess if inactive compounds are rapidly metabolized .

Q. How can reaction scalability be improved without compromising yield or purity?

- Flow Chemistry : Continuous processing minimizes degradation of sensitive intermediates (e.g., imino groups) .

- Catalyst Optimization : Heterogeneous catalysts (e.g., Pd/C for cross-couplings) enable easier recovery and reuse .

- In-line Analytics : HPLC-MS monitors reaction progress in real time, reducing off-spec batches .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

- Polymorphism : Crystalline vs. amorphous forms exhibit different solubility. Characterize via X-ray diffraction and DSC .

- pH-dependent solubility : The hydroxyl and imino groups protonate in acidic buffers, increasing solubility. Use potentiometric titrations to map pH-solubility curves .

Q. Methodological Recommendations

- Prioritize crystallographic validation (e.g., single-crystal XRD) to resolve structural ambiguities .

- Use molecular dynamics simulations to predict solvent interactions and optimize formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.